BenchChemオンラインストアへようこそ!

5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one

Dopamine receptor agonist Enamine alkylation Regiochemical specificity

5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one (CAS 57915-88-5) is a chlorinated β-tetralone derivative within the 3,4-dihydronaphthalen-2(1H)-one class. It possesses a molecular formula of C₁₀H₈Cl₂O and a molecular weight of 215.08 g·mol⁻¹.

Molecular Formula C10H8Cl2O
Molecular Weight 215.07 g/mol
Cat. No. B8182071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one
Molecular FormulaC10H8Cl2O
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C=CC(=C2Cl)Cl
InChIInChI=1S/C10H8Cl2O/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12/h1,4H,2-3,5H2
InChIKeyYWWWIDVHZUZYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one: Chemical Identity, Physicochemical Profile, and Procurement Baseline


5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one (CAS 57915-88-5) is a chlorinated β-tetralone derivative within the 3,4-dihydronaphthalen-2(1H)-one class. It possesses a molecular formula of C₁₀H₈Cl₂O and a molecular weight of 215.08 g·mol⁻¹ . Key physicochemical parameters include a density of 1.4±0.1 g·cm⁻³, a boiling point of 346.5±42.0 °C at 760 mmHg, a flash point of 146.3±28.5 °C, a calculated LogP of 2.79, and a refractive index of 1.591 . The compound is commercially available primarily as a research intermediate, with typical vendor-stated purity of 95% .

Why Generic Substitution of 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one Fails: Regiochemical and Substituent Constraints in Dopaminergic Synthesis


Within the dihydronaphthalenone class, the position of the carbonyl group (2(1H)-one vs. 1(2H)-one) dictates the accessible enamine chemistry, while the chlorine substitution pattern governs the pharmacological profile of downstream products [1]. The 5,6-dichloro-2(1H)-one isomer is uniquely required for the construction of 7,8-dichloro-1,2,3,4,5,6-hexahydrobenzo[f]quinolin-3-one dopamine receptor agonists via pyrrolidine enamine intermediates; substitution with the 1(2H)-one regioisomer (CAS 57915-84-1), the 6,7-dichloro analog, or non-chlorinated β-tetralones would yield structurally distinct products with different pharmacological outcomes [1]. A generic procurement approach that ignores the specific regiochemistry and halogen substitution pattern risks acquiring a compound that cannot replicate the published synthetic pathway or biological endpoint.

Quantitative Differentiation Evidence for 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one Against the Closest Analogs


Regiochemical Enamine Reactivity: 2(1H)-one vs. 1(2H)-one Isomer Selectivity in Benzoquinolinone Synthesis

The 2(1H)-one carbonyl regiochemistry of 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one is structurally required for pyrrolidine enamine formation and subsequent reaction with acrylamide to yield the 7,8-dichloro-1,2,3,4,5,6-hexahydrobenzo[f]quinolin-3-one scaffold [1]. The regioisomeric 5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one (CAS 57915-84-1) cannot participate in this specific enamine–acrylamide annulation sequence due to the different electronic and steric environment of the carbonyl at position 1, and would instead yield alternative ring systems if subjected to analogous conditions [1].

Dopamine receptor agonist Enamine alkylation Regiochemical specificity Benzoquinolinone synthesis

Chlorine Substitution Pattern: 5,6-Dichloro vs. 6,7-Dichloro Isomer Impact on Target Receptor Pharmacology

The 5,6-dichloro substitution pattern on the dihydronaphthalene core is a defining structural feature for the aminoalkyl dihydronaphthalene class of antihypertensive agents [1]. Patent US4473586A explicitly discloses both the 5,6-dichloro and 6,7-dichloro isomers, establishing them as distinct chemical entities with separate biological profiles [1]. While quantitative comparative pharmacology data for the two dichloro isomers is not publicly available in a single head-to-head study, the patent's separate claiming of each isomer indicates that the position of chlorine atoms is a material variable in patent claims and biological activity, and the two isomers are not interchangeable [1].

Dopamine receptor Halogen substitution Structure-activity relationship Antihypertensive

Physicochemical Differentiation: LogP, Boiling Point, and Flash Point vs. Unsubstituted β-Tetralone

The introduction of two chlorine atoms at positions 5 and 6 substantially alters the physicochemical profile relative to the unsubstituted parent scaffold 3,4-dihydronaphthalen-2(1H)-one, which impacts handling, purification, and formulation workflows. The target compound exhibits a calculated LogP of 2.79, a boiling point of 346.5±42.0 °C (760 mmHg), and a flash point of 146.3±28.5 °C . The unsubstituted 3,4-dihydronaphthalen-2(1H)-one (β-tetralone) has a significantly lower boiling point (approximately 130–135 °C at 11 mmHg) and a lower LogP (~1.8–2.0), reflecting reduced lipophilicity in the absence of halogen substituents [1]. These differential properties mandate distinct storage, handling, and chromatographic purification protocols.

Lipophilicity Boiling point Flash point Chromatographic retention Purification

Commercial Purity Benchmarking: 95% Standard Purity vs. High-Purity Alternatives in the Dihydronaphthalenone Class

The standard commercial purity of 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one is 95% across multiple vendors . This contrasts with other members of the 3,4-dihydronaphthalen-2(1H)-one scaffold family that are available at higher purity grades. For example, 6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (the Alectinib intermediate, CAS 1256578-99-0) is routinely supplied at 97–98% purity , and 1,1,4,4,7-pentamethyl-3,4-dihydronaphthalen-2(1H)-one is available at 98% . The 95% purity specification for the 5,6-dichloro derivative reflects its positioning as an early-stage research intermediate rather than a late-stage GMP intermediate, and users requiring higher purity must budget for additional in-house purification.

Purity specification Procurement Quality control Synthetic intermediate

Procurement-Driven Application Scenarios for 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one


Synthesis of Dopamine Receptor Agonist Benzo[f]quinolin-3-one Scaffolds

The primary literature-supported application of 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one is as the starting material for 7,8-dichloro-1,2,3,4,5,6-hexahydrobenzo[f]quinolin-3-one dopamine receptor agonists . The compound is converted to its pyrrolidine enamine and reacted with acrylamide to construct the tricyclic benzoquinolinone core. Procurement for this application requires strict verification of the 2(1H)-one regiochemistry (CAS 57915-88-5) and the 5,6-dichloro substitution pattern, as any deviation in either parameter yields a different product series. Laboratories replicating the Learmonth et al. (1997) synthetic pathway must source this exact compound .

Aminoalkyl Dihydronaphthalene Antihypertensive Agent Development

Patent US4473586A (Eli Lilly) establishes 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one derivatives as intermediates for aminoalkyl dihydronaphthalene antihypertensive agents . The 5,6-dichloro substitution is a key structural variant within the claimed compound series. Researchers developing analogs in this patent space must procure the 5,6-dichloro isomer specifically, as the 6,7-dichloro and other halogen substitution patterns represent distinct chemical entities with separately claimed intellectual property positions .

Physicochemical Reference Standard for Halogenated β-Tetralone Method Development

With a LogP of 2.79, a boiling point of 346.5 °C, and a flash point of 146.3 °C , 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one serves as a well-characterized reference compound for developing chromatographic separation methods (HPLC, GC) tailored to halogenated β-tetralone intermediates. Its distinct physicochemical profile—particularly the elevated boiling point and lipophilicity relative to unsubstituted β-tetralone —makes it useful for calibrating retention time predictions and optimizing solvent gradients for dichlorinated aromatic ketones in medicinal chemistry workflows.

Building Block for Tachykinin Receptor Antagonist Libraries

Patent US5491140 (Eli Lilly) discloses substituted dihydronaphthalenes and naphthalenes as tachykinin receptor antagonists for treating physiological disorders associated with excess tachykinins . While the patent covers a broad structural class, the dihydronaphthalene core with specific halogenation patterns—including 5,6-dichloro substitution—falls within the claimed scope. Procurement of 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one for tachykinin antagonist synthesis requires confirmation of both the specific substitution pattern and the 2(1H)-one carbonyl position to ensure alignment with the patent's structural claims .

Quote Request

Request a Quote for 5,6-Dichloro-3,4-dihydronaphthalen-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.